Thiosultap

Descripción

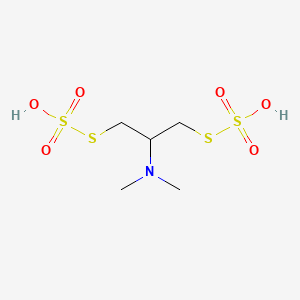

Thiosultap (disodium salt; CAS 52207-48-4) is a synthetic nereistoxin analog insecticide derived from the neurotoxin nereistoxin, originally isolated from the marine worm Lumbriconereis heteropoda . It is registered in China and used to control beetles (Coleoptera) and Lepidopteran pests in rice, vegetables, and fruit trees . This compound acts as a stomach poison with moderate systemic action, disrupting acetylcholine receptors in insect nervous systems . Its molecular formula is C₅H₁₁NNa₂O₆S₄, and it is characterized by a disodium S,S'-(2-dimethylamino-1,3-propanediyl) bis(thiosulfate) structure .

Propiedades

Número CAS |

98968-92-4 |

|---|---|

Fórmula molecular |

C5H13NO6S4 |

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

2-(dimethylamino)-1,3-bis(sulfosulfanyl)propane |

InChI |

InChI=1S/C5H13NO6S4/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12) |

Clave InChI |

PYNKFIVDSJSNGL-UHFFFAOYSA-N |

SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O |

SMILES canónico |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)O |

Otros números CAS |

98968-92-4 |

Números CAS relacionados |

29547-00-0 (mono-hydrochloride salt) 52207-48-4 (di-hydrochloride salt) |

Sinónimos |

2-dimethylamino-1,3-bisthiosulfopropane 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane ammonium dimethyl-2-(propano-1,3-dithiosulfate) dimehypo DMAPDT monosultap S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Nereistoxin-Derived Insecticides

This compound belongs to the nereistoxin analog class, which includes Cartap, Bensultap, Thiocyclam, and Monosultap. These compounds share a core structure but differ in substituents, toxicity, and applications.

Chemical Structures and Properties

Key Findings :

- This compound is preferred in palm oil plantations as a replacement for highly toxic organophosphates (e.g., methamidophos) due to its moderate mammalian toxicity .

- Cartap’s use is declining due to resistance in target pests and regulatory restrictions .

Analytical Methods

Synergistic Use and Innovations

This compound exhibits synergistic effects when combined with flubendiamid, enhancing control of resistant pests (e.g., Plutella xylostella) . Similar combinations are rare among other nereistoxin analogs, as resistance development is more prevalent in compounds like Cartap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.